molecular formula C8H6INO4 B14444381 3-Iodomethyl-5-nitrosalicylaldehyde CAS No. 74037-16-4

3-Iodomethyl-5-nitrosalicylaldehyde

Cat. No.: B14444381
CAS No.: 74037-16-4
M. Wt: 307.04 g/mol
InChI Key: RUWLSXUAZOCEGX-UHFFFAOYSA-N
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Description

3-Iodomethyl-5-nitrosalicylaldehyde (C₈H₆INO₃) is a halogenated aromatic aldehyde derivative featuring a nitro group at the 5-position and an iodomethyl substituent at the 3-position of the salicylaldehyde backbone. This compound is of interest in organic synthesis, particularly in the development of chelating ligands, radiopharmaceutical precursors, and intermediates for heterocyclic chemistry.

Properties

CAS No.

74037-16-4

Molecular Formula

C8H6INO4

Molecular Weight

307.04 g/mol

IUPAC Name

2-hydroxy-3-(iodomethyl)-5-nitrobenzaldehyde

InChI

InChI=1S/C8H6INO4/c9-3-5-1-7(10(13)14)2-6(4-11)8(5)12/h1-2,4,12H,3H2

InChI Key

RUWLSXUAZOCEGX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CI)O)C=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing 5-nitrosalicylaldehyde involves the nitration of salicylaldehyde using nitric acid . The resulting 5-nitrosalicylaldehyde can then be reacted with iodomethane in the presence of a base to introduce the iodomethyl group .

Industrial Production Methods

Industrial production methods for 3-Iodomethyl-5-nitrosalicylaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of polyphosphoric acid as a dehydrating agent and methenamine as a formylating agent has been reported to improve the efficiency of the nitration step .

Chemical Reactions Analysis

Types of Reactions

3-Iodomethyl-5-nitrosalicylaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Major Products Formed

    Substitution: Products include azides, nitriles, and thioethers.

    Reduction: The major product is 3-iodomethyl-5-aminosalicylaldehyde.

    Oxidation: The major product is 3-iodomethyl-5-nitrosalicylic acid.

Scientific Research Applications

3-Iodomethyl-5-nitrosalicylaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodomethyl-5-nitrosalicylaldehyde involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect enzyme activity, protein function, and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

To contextualize its properties, 3-iodomethyl-5-nitrosalicylaldehyde is compared below with 3-methoxy-5-nitrosalicylaldehyde , a structurally related compound (evidence provided).

Table 1: Structural and Physicochemical Comparison

Property 3-Iodomethyl-5-nitrosalicylaldehyde 3-Methoxy-5-nitrosalicylaldehyde
Molecular Formula C₈H₆INO₃ C₈H₇NO₅
Molecular Weight (g/mol) ~275.05* 197.1449
Substituent at 3-position Iodomethyl (-CH₂I) Methoxy (-OCH₃)
Key Functional Groups -NO₂, -CHO, -CH₂I -NO₂, -CHO, -OCH₃
Electronic Effects Electron-withdrawing (I) Electron-donating (OCH₃)
Potential Applications Radiopharmaceuticals, catalysis Ligand synthesis, photochemistry

*Estimated based on atomic composition.

Reactivity and Stability

  • 3-Iodomethyl-5-nitrosalicylaldehyde : The iodomethyl group enhances susceptibility to nucleophilic substitution (e.g., in Suzuki-Miyaura coupling) and radical reactions due to the weak C-I bond (bond dissociation energy ~55 kcal/mol). The nitro group further stabilizes the aromatic ring via resonance but may increase sensitivity to reduction under harsh conditions.
  • 3-Methoxy-5-nitrosalicylaldehyde : The methoxy group donates electron density to the ring, activating it toward electrophilic substitution. However, this reduces compatibility with strong oxidizing agents compared to the iodomethyl derivative .

Spectroscopic Properties

  • Infrared (IR) Spectroscopy :
    • The iodomethyl compound exhibits a distinct C-I stretch near 500 cm⁻¹, absent in the methoxy analog. Both share characteristic aldehyde (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1530 cm⁻¹) signals.
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : The iodomethyl group’s protons resonate as a singlet at δ ~4.3 ppm (CH₂I), while the methoxy group’s protons appear as a singlet at δ ~3.9 ppm (OCH₃) .

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